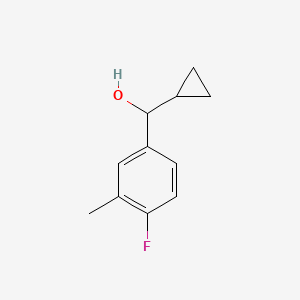

Cyclopropyl(4-fluoro-3-methylphenyl)methanol

CAS No.: 1181600-68-9

Cat. No.: VC4764188

Molecular Formula: C11H13FO

Molecular Weight: 180.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181600-68-9 |

|---|---|

| Molecular Formula | C11H13FO |

| Molecular Weight | 180.222 |

| IUPAC Name | cyclopropyl-(4-fluoro-3-methylphenyl)methanol |

| Standard InChI | InChI=1S/C11H13FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11,13H,2-3H2,1H3 |

| Standard InChI Key | YBUARYQDBOZGOK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(C2CC2)O)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of cyclopropyl(4-fluoro-3-methylphenyl)methanol is defined by its bicyclic framework and substituent arrangement. Key features include:

-

Cyclopropane Ring: The strained three-membered cyclopropane ring introduces significant torsional stress, influencing reactivity and conformational stability .

-

Aromatic Substitution: The 4-fluoro-3-methylphenyl group contributes to electronic effects, where the fluorine atom acts as a strong electron-withdrawing group, and the methyl group provides steric bulk .

-

Methanol Functional Group: The hydroxymethyl (-CH₂OH) group at the benzylic position enables hydrogen bonding and participation in redox reactions .

The SMILES notation for this compound is CC1=C(C=CC(=C1)C(C2CC2)O)F, and its InChIKey is YBUARYQDBOZGOK-UHFFFAOYSA-N .

Synthesis and Reactivity

Synthetic Routes

Cyclopropyl(4-fluoro-3-methylphenyl)methanol is typically synthesized via reduction of its ketone precursor, cyclopropyl(4-fluoro-3-methylphenyl)methanone (CAS: 1017193-22-4), using sodium borohydride (NaBH₄) or other reducing agents . For example:

-

Ketone Reduction:

-

Alternative Pathways:

Reactivity

The compound’s reactivity is dominated by:

-

Hydroxymethyl Group: Participates in esterification, oxidation (to the ketone), and nucleophilic substitution .

-

Cyclopropane Ring: Susceptible to ring-opening reactions under acidic or oxidative conditions, forming dienes or carbonyl compounds .

-

Fluorine Substituent: Enhances metabolic stability in medicinal applications .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.22 g/mol | |

| Boiling Point | 267.9 ± 25.0 °C (predicted) | |

| Density | 1.199 ± 0.06 g/cm³ | |

| pKa | 14.23 ± 0.20 (predicted) | |

| LogP (Partition Coeff.) | 2.15 (estimated) |

The compound is a colorless to pale-yellow solid at room temperature and exhibits moderate solubility in polar solvents like methanol and acetonitrile .

Applications in Pharmaceutical Research

Serotonin Receptor Modulation

Fluorinated cyclopropane derivatives, including this compound, are explored as 5-HT₂C receptor agonists due to their ability to cross the blood-brain barrier and modulate neurotransmitter activity . For example:

-

Structural Analogs: Derivatives with similar frameworks show EC₅₀ values of 230 nM at 5-HT₂C receptors, though selectivity over 5-HT₂A/2B remains a challenge .

-

Metabolic Stability: The fluorine atom reduces oxidative metabolism, enhancing half-life in vivo .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume